molecular formula C11H21NO4 B592378 trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 895245-31-5

trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B592378
CAS No.: 895245-31-5
M. Wt: 231.292
InChI Key: HEFYZXCUGNIOCW-RKDXNWHRSA-N
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Description

“trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 895245-31-5. It has a molecular weight of 231.29 . The IUPAC name of this compound is tert-butyl (3R,4R)-3,4-bis(hydroxymethyl)-1-pyrrolidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO4/c1-11(2,3)16-10(15)12-4-8(6-13)9(5-12)7-14/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m1/s1 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Synthetic Methodologies and Intermediate Synthesis

Trans-tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate is utilized in various synthetic methodologies, particularly in the asymmetric synthesis of complex molecules. Chung et al. (2005) described an efficient asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy, showcasing the compound's role in producing chiral pyrrolidines with high yields and enantiomeric excesses. This synthesis is significant for producing 1,3,4-trisubstituted chiral pyrrolidines, a valuable intermediate for further chemical transformations (Chung et al., 2005).

Huang Pei-qiang (2011) reported a convenient asymmetric synthesis of a key intermediate for the synthesis of pyrrolidine azasugars, starting with a similar compound. This synthesis highlights the compound's utility in creating polyhydroxylated pyrrolidines, essential for developing therapeutic agents (Huang Pei-qiang, 2011).

Conformational Studies and Catalysis

Koskinen et al. (2005) investigated the conformational aspects of the pyrrolidine ring in proline derivatives. By introducing a tert-butyl group at C-4 in trans- and cis-configurations, they could study the induced puckering effects on the pyrrolidine ring. This research provides valuable insights into the structural requirements for inducing specific conformations in cyclic amino acids, which is crucial for understanding peptide and protein folding (Koskinen et al., 2005).

Ito et al. (1984) explored the use of trans-2,5-bis(methoxymethoxymethyl)pyrrolidine as a chiral auxiliary in the asymmetric acylation of carboxamide enolates. This study demonstrates the compound's potential in stereoselective synthesis, providing a method to achieve high diastereoselectivity in the formation of complex organic molecules (Ito et al., 1984).

Molecular Probes and Catalysis

Zhurko et al. (2020) discussed the synthesis of highly strained nitroxides, including derivatives of pyrrolidine, for use as molecular probes in biophysics and biomedical research. Their work highlights the compound's utility in creating stable nitroxides resistant to chemical reduction, which is crucial for their application as probes in various biological and chemical environments (Zhurko et al., 2020).

Wang et al. (2001) reported on the discovery of potent inhibitors of influenza neuraminidase containing pyrrolidine cores, showcasing the application of pyrrolidine derivatives in the design of antiviral agents. This research underscores the importance of pyrrolidine-based compounds in medicinal chemistry and drug discovery (Wang et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

tert-butyl (3R,4R)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-4-8(6-13)9(5-12)7-14/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFYZXCUGNIOCW-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895245-32-6
Record name 1,1-Dimethylethyl (3R,4R)-3,4-bis(hydroxymethyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895245-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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